molecular formula C15H16S B1345690 Phenyl 3-phenylpropyl sulphide CAS No. 30134-12-4

Phenyl 3-phenylpropyl sulphide

Cat. No.: B1345690
CAS No.: 30134-12-4
M. Wt: 228.4 g/mol
InChI Key: UJRJBPIWQWWQMB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Phenyl 3-phenylpropyl sulphide is an organic compound with the molecular formula C15H16S. It is also known by other names such as 1-Phenyl-3-(phenylthio)propane and [(3-Phenylpropyl)thio]benzene . This compound is characterized by the presence of a sulphide group (-S-) linking two phenyl groups through a three-carbon propyl chain. It is a colorless to pale yellow liquid with a distinct odor.

Preparation Methods

Synthetic Routes and Reaction Conditions: Phenyl 3-phenylpropyl sulphide can be synthesized through various methods. One common approach involves the reaction of phenylpropyl bromide with thiophenol in the presence of a base such as sodium hydroxide. The reaction typically proceeds under reflux conditions, yielding the desired sulphide compound .

Industrial Production Methods: In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process .

Chemical Reactions Analysis

Types of Reactions: Phenyl 3-phenylpropyl sulphide undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride.

    Substitution: Nitrating agents (e.g., nitric acid), halogenating agents (e.g., bromine).

Major Products Formed:

Scientific Research Applications

Phenyl 3-phenylpropyl sulphide has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of phenyl 3-phenylpropyl sulphide involves its interaction with molecular targets through its sulphide group. This group can undergo oxidation-reduction reactions, influencing various biochemical pathways. The compound may also interact with enzymes and proteins, affecting their function and activity .

Comparison with Similar Compounds

    Phenyl 2-phenylethyl sulphide: Similar structure but with a two-carbon ethyl chain instead of a three-carbon propyl chain.

    Phenyl 4-phenylbutyl sulphide: Similar structure but with a four-carbon butyl chain.

Uniqueness: Phenyl 3-phenylpropyl sulphide is unique due to its specific three-carbon propyl chain, which influences its chemical reactivity and physical properties. This distinct structure allows it to participate in unique chemical reactions and exhibit specific biological activities compared to its analogs .

Properties

IUPAC Name

3-phenylpropylsulfanylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16S/c1-3-8-14(9-4-1)10-7-13-16-15-11-5-2-6-12-15/h1-6,8-9,11-12H,7,10,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJRJBPIWQWWQMB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCCSC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30184221
Record name Phenyl 3-phenylpropyl sulphide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30184221
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

30134-12-4
Record name Phenyl 3-phenylpropyl sulphide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030134124
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 30134-12-4
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=163395
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Phenyl 3-phenylpropyl sulphide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30184221
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PHENYL 3-PHENYLPROPYL SULFIDE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Phenyl 3-phenylpropyl sulphide
Reactant of Route 2
Reactant of Route 2
Phenyl 3-phenylpropyl sulphide
Reactant of Route 3
Reactant of Route 3
Phenyl 3-phenylpropyl sulphide
Reactant of Route 4
Reactant of Route 4
Phenyl 3-phenylpropyl sulphide
Reactant of Route 5
Reactant of Route 5
Phenyl 3-phenylpropyl sulphide
Reactant of Route 6
Reactant of Route 6
Phenyl 3-phenylpropyl sulphide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.